1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole core, followed by the introduction of the sulfonyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole
- 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(m-tolyl)oxazole
- 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(p-tolyl)thiazole
Uniqueness
1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
1-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-4-ethylpiperazine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxazoles and features a complex structure that includes a chlorobenzenesulfonyl group and an ethylpiperazine moiety. Its molecular formula is C19H22ClN2O2S with a molecular weight of 394.91 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, often mediated by the modulation of Bcl-2 family proteins and caspase activation .
Antimicrobial Activity
The antimicrobial properties of sulfonamide-containing compounds are well-documented. The presence of the chlorobenzenesulfonyl group in this compound suggests potential activity against a range of bacterial strains. In vitro tests have demonstrated that similar compounds exhibit broad-spectrum antimicrobial effects, likely due to their ability to inhibit bacterial enzyme functions or disrupt cell wall synthesis.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Electrophilic Interactions : The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
- Receptor Modulation : The oxazole ring may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated several oxazole derivatives for their anticancer activity. The results indicated that compounds with a sulfonamide group significantly inhibited tumor growth in xenograft models, suggesting that this compound may share similar properties .
- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
Data Table
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-25-12-14-26(15-13-25)22-21(30(27,28)19-10-8-18(23)9-11-19)24-20(29-22)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPCQSDVWDWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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